ICA-27243

Descripción

Propiedades

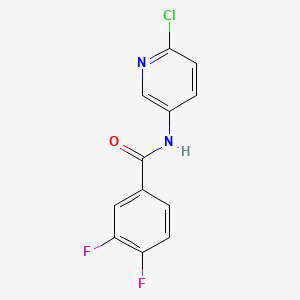

IUPAC Name |

N-(6-chloropyridin-3-yl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClF2N2O/c13-11-4-2-8(6-16-11)17-12(18)7-1-3-9(14)10(15)5-7/h1-6H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGUOCFTHNGPBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=CN=C(C=C2)Cl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325457-89-4 |

Source

|

| Record name | ICA-27243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325457894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ICA-27243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU7278D853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of ICA-27243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ICA-27243 is a potent and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels, which are the primary molecular components of the neuronal M-current. By targeting a novel binding site within the voltage-sensor domain of the channel, this compound facilitates channel opening, leading to membrane hyperpolarization and a reduction in neuronal excitability. This mechanism of action underlies its demonstrated anticonvulsant properties in preclinical models of epilepsy. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, electrophysiological effects, and in vivo efficacy, supported by quantitative data and detailed experimental methodologies.

Introduction

The KCNQ family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/Q3 channels, play a critical role in regulating neuronal excitability by generating the M-current, a subthreshold, non-inactivating potassium current. Dysregulation of M-current function is implicated in various neurological disorders, including epilepsy. This compound has emerged as a valuable pharmacological tool and a potential therapeutic lead due to its high potency and selectivity for KCNQ2/Q3 channels. This guide delves into the core mechanisms by which this compound exerts its effects.

Molecular Mechanism of Action

Direct and Selective Activation of KCNQ2/Q3 Channels

This compound is a direct activator of KCNQ2/Q3 channels. Its primary mechanism involves binding to the channel protein and promoting its transition to an open state. This action is highly selective for KCNQ2/Q3 heteromers.

Novel Binding Site on the Voltage-Sensor Domain

Unlike some other KCNQ channel openers that bind to the pore domain (S5-S6 loop), this compound interacts with a novel site located within the S1-S4 voltage-sensor domain (VSD) of the KCNQ2 subunit. This distinct binding site is responsible for its unique pharmacological profile and selectivity. The interaction with the VSD is thought to allosterically modulate the channel's gating machinery, making it more likely to open at physiological membrane potentials.

Electrophysiological Effects

The activation of KCNQ2/Q3 channels by this compound results in significant changes to the electrophysiological properties of neurons.

Hyperpolarization of the Neuronal Membrane

By increasing the open probability of KCNQ2/Q3 channels, this compound enhances the outward flow of potassium ions (K+), leading to a hyperpolarization of the neuronal membrane resting potential. This hyperpolarizing effect moves the membrane potential further from the threshold required to initiate an action potential, thereby reducing neuronal excitability.

Leftward Shift in the Voltage-Dependence of Activation

A key aspect of this compound's mechanism is its ability to induce a hyperpolarizing (leftward) shift in the voltage-dependence of KCNQ2/Q3 channel activation. This means that the channels are more likely to open at more negative membrane potentials than they would in the absence of the compound. At a concentration of 10 µM, this compound has been shown to shift the half-maximal activation voltage (V1/2) by approximately -19 mV.

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays.

| Assay Type | Channel Subtype | Parameter | Value |

| In Vitro Potency | |||

| ⁸⁶Rb⁺ Efflux Assay | KCNQ2/Q3 | EC₅₀ | ~0.2 µM |

| Whole-Cell Electrophysiology | KCNQ2/Q3 | EC₅₀ | ~0.4 µM |

| In Vitro Selectivity | |||

| ⁸⁶Rb⁺ Efflux Assay | KCNQ4 | EC₅₀ | >10-fold higher than KCNQ2/Q3 |

| ⁸⁶Rb⁺ Efflux Assay | KCNQ3/Q5 | EC₅₀ | >100-fold higher than KCNQ2/Q3 |

| In Vivo Efficacy (Anticonvulsant Activity) | |||

| Maximal Electroshock (MES) - Mouse | N/A | ED₅₀ | 8.4 mg/kg |

| Maximal Electroshock (MES) - Rat | N/A | ED₅₀ | 1.5 mg/kg |

| Pentylenetetrazole (PTZ) - Mouse | N/A | ED₅₀ | 3.9 mg/kg |

| Pentylenetetrazole (PTZ) - Rat | N/A | ED₅₀ | 2.2 mg/kg |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

-

Objective: To measure the effect of this compound on KCNQ2/Q3 channel currents and voltage-dependence of activation.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 subunits.

-

Methodology:

-

Cells are cultured on glass coverslips and transferred to a recording chamber on an inverted microscope.

-

The chamber is perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

-

Borosilicate glass pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, and 2 ATP, pH adjusted to 7.2 with KOH.

-

Whole-cell recordings are established using standard patch-clamp techniques.

-

Cells are held at a holding potential of -80 mV.

-

Voltage steps are applied to elicit KCNQ2/Q3 currents in the absence and presence of varying concentrations of this compound.

-

Current-voltage relationships and conductance-voltage curves are generated to determine the EC₅₀ and the shift in V₁/₂ of activation.

-

⁸⁶Rb⁺ Efflux Assay

-

Objective: To assess the functional activity of KCNQ channels by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.

-

Cell Lines: CHO cells stably expressing KCNQ2/Q3, KCNQ4, or KCNQ3/Q5.

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluence.

-

Cells are loaded with ⁸⁶Rb⁺ by incubation in a loading buffer containing the isotope for 2-4 hours.

-

The loading buffer is removed, and cells are washed with a resting buffer.

-

Cells are then incubated with a stimulation buffer containing a high concentration of KCl (to depolarize the membrane) and varying concentrations of this compound for a defined period.

-

The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

-

The remaining intracellular ⁸⁶Rb⁺ is extracted by lysing the cells.

-

The amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate is quantified using a scintillation counter.

-

The percentage of ⁸⁶Rb⁺ efflux is calculated and plotted against the concentration of this compound to determine the EC₅₀.

-

Maximal Electroshock (MES) Seizure Model

-

Objective: To evaluate the anticonvulsant efficacy of this compound in a model of generalized tonic-clonic seizures.

-

Animal Models: Male CD-1 mice or Sprague-Dawley rats.

-

Methodology:

-

Animals are administered this compound or vehicle via oral gavage at various doses.

-

At the time of peak drug effect (predetermined by pharmacokinetic studies), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) is delivered through corneal electrodes.

-

The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The dose of this compound that protects 50% of the animals from seizures (ED₅₀) is calculated.

-

Pentylenetetrazole (PTZ) Seizure Model

-

Objective: To assess the efficacy of this compound in a chemical convulsant model that can mimic myoclonic and absence seizures.

-

Animal Models: Male CD-1 mice or Sprague-Dawley rats.

-

Methodology:

-

Animals are pre-treated with various doses of this compound or vehicle.

-

After a specified pre-treatment time, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.) is administered.

-

Animals are observed for the onset and severity of seizures (e.g., clonic convulsions).

-

The latency to the first seizure and the percentage of animals protected from seizures are recorded.

-

The ED₅₀ is determined based on the dose-response relationship.

-

Conclusion

This compound is a selective and potent activator of KCNQ2/Q3 potassium channels with a distinct mechanism of action involving binding to the voltage-sensor domain. Its ability to hyperpolarize the neuronal membrane and shift the voltage-dependence of channel activation provides a strong rationale for its anticonvulsant effects. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of this compound's pharmacological profile, supporting its use as a critical tool for studying KCNQ channel function and as a potential foundation for the development of novel anti-epileptic therapies.

An In-depth Technical Guide to the Discovery and Development of ICA-27243

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of ICA-27243, a novel small molecule and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channel. It details the compound's mechanism of action, pharmacological profile, key experimental evaluations, and therapeutic potential based on preclinical data.

Introduction and Discovery

This compound, with the chemical name N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, was identified by Icagen, Inc. as a potent and selective activator of KCNQ2/Q3 voltage-gated potassium channels.[1][2] These channels are the primary molecular correlate of the neuronal "M-current," a subthreshold potassium current that plays a critical role in stabilizing the membrane potential and controlling neuronal excitability.[2][3] Mutations in the genes encoding KCNQ2 and KCNQ3 are linked to benign familial neonatal convulsions, a form of epilepsy, highlighting these channels as crucial targets for antiepileptic drugs.[2][4] this compound emerged from research efforts to develop novel channel activators with improved selectivity and a distinct mechanism from previous compounds, offering a new chemical scaffold for treating disorders of neuronal hyperexcitability.[2]

Mechanism of Action

This compound exerts its effects by directly modulating the function of KCNQ2/Q3 channels. Its activation of these channels increases potassium efflux, leading to hyperpolarization of the neuronal membrane.[2] This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby reducing overall neuronal excitability and suppressing aberrant firing patterns associated with seizures.[1][2]

A key distinguishing feature of this compound is its binding site. Unlike non-selective KCNQ openers such as retigabine (B32265), which bind to a conserved tryptophan residue in the S5-S6 pore domain, this compound interacts with a novel site located within the S1-S4 voltage-sensor domain (VSD).[5][6] This distinct binding site is believed to be responsible for its higher subtype selectivity, as the VSD exhibits greater sequence diversity among KCNQ family members compared to the pore region.[5] The binding of this compound facilitates channel opening by causing a hyperpolarizing shift in the voltage-dependence of activation.[2]

Pharmacological Data

The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The data consistently demonstrate its potent activation of KCNQ2/Q3 channels and significant anticonvulsant effects at doses well-tolerated in animal models.

Data Presentation

Table 1: In Vitro Potency of this compound on KCNQ2/Q3 Channels

| Assay Type | Cell Line | Parameter | Value (μM) | Reference(s) |

|---|---|---|---|---|

| ⁸⁶Rb⁺ Efflux | CHO | EC₅₀ | 0.2 | [2] |

| Whole-Cell Electrophysiology | CHO | EC₅₀ | 0.4 | [2][7] |

| General Potency | - | EC₅₀ | 0.38 | [7][8] |

| Voltage-Dependence Shift | CHO | V₁/₂ Shift at 10 µM | -19 mV |[2] |

Table 2: Subtype Selectivity Profile of this compound

| Channel Subtype | Assay Type | Parameter | Value (μM) | Reference(s) |

|---|---|---|---|---|

| KCNQ2/Q3 | ⁸⁶Rb⁺ Efflux | EC₅₀ | 0.2 | [2][9] |

| KCNQ4 | ⁸⁶Rb⁺ Efflux | EC₅₀ | 7.1 | [9] |

| KCNQ3/Q5 | ⁸⁶Rb⁺ Efflux | Efficacy | Low (Emax not reached at 100 µM) |[2][8][9] |

Table 3: In Vivo Anticonvulsant Efficacy of this compound

| Animal Model | Seizure Model | Route | Parameter | Value (mg/kg) | Reference(s) |

|---|---|---|---|---|---|

| Mouse | Maximal Electroshock (MES) | p.o. | ED₅₀ | 8.4 - 8.6 | [1][2][8] |

| Mouse | Pentylenetetrazole (PTZ) | p.o. | ED₅₀ | 3.9 | [1] |

| Mouse | 6-Hz Psychomotor Seizure | i.p. | Active Dose | 10 | [1] |

| Rat | Maximal Electroshock (MES) | p.o. | ED₅₀ | 1.5 | [1] |

| Rat | Pentylenetetrazole (PTZ) | p.o. | ED₅₀ | 2.2 | [1] |

| Rat | Amygdala Kindling | p.o. | Protective Dose | 9 (Full Protection) |[1] |

Key Experimental Protocols

The characterization of this compound involved several key experimental procedures to establish its mechanism, potency, and efficacy.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To directly measure the effect of this compound on ion currents through KCNQ channels.

-

Methodology:

-

Chinese Hamster Ovary (CHO) cells stably expressing heteromultimeric KCNQ2/Q3 channels were cultured on glass coverslips.

-

A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, was used to form a high-resistance seal (giga-seal) with the cell membrane.

-

The membrane patch under the pipette was ruptured to gain electrical access to the cell interior (whole-cell configuration).

-

The cell's membrane potential was clamped at a set voltage (e.g., -40 mV) to generate a tonic outward current.[9]

-

This compound was applied to the extracellular solution at varying concentrations.

-

The resulting changes in current amplitude and voltage-dependence of activation were recorded and analyzed to determine the EC₅₀ and the shift in the half-maximal activation voltage (V₁/₂).[2]

-

Protocol 2: ⁸⁶Rb⁺ Efflux Assay

-

Objective: To provide a higher-throughput method for measuring the functional activity of potassium channels.

-

Methodology:

-

CHO cells stably expressing the KCNQ channel subtypes of interest were seeded in 96-well plates.

-

Cells were incubated with a medium containing radioactive rubidium (⁸⁶Rb⁺), a congener of K⁺ that permeates potassium channels.

-

After loading, cells were washed with a buffer to remove extracellular ⁸⁶Rb⁺.

-

A high-potassium solution containing various concentrations of this compound was added to depolarize the cells and stimulate channel opening.

-

The amount of ⁸⁶Rb⁺ released (efflux) from the cells into the supernatant was quantified using a scintillation counter.

-

The data were used to generate concentration-response curves and calculate EC₅₀ values.[2]

-

Protocol 3: In Vivo Anticonvulsant Screening (MES and PTZ Models)

-

Objective: To assess the anticonvulsant efficacy of this compound in established rodent models of epilepsy.

-

Methodology:

-

Compound Administration: Male CD-1 mice or Sprague-Dawley rats were administered this compound orally (p.o.) or intraperitoneally (i.p.) at a range of doses.[1][8]

-

Maximal Electroshock (MES) Test: At a predetermined time after dosing, a brief electrical stimulus was applied via corneal or ear-clip electrodes to induce a seizure. The primary endpoint was the protection against the tonic hindlimb extension phase of the seizure.[1][2]

-

Pentylenetetrazole (PTZ) Test: A convulsant dose of PTZ was administered subcutaneously. The primary endpoint was the latency to, or prevention of, clonic or tonic-clonic seizures.[1]

-

Data Analysis: For each model, the percentage of animals protected at each dose was determined, and the data were used to calculate the median effective dose (ED₅₀).

-

Preclinical Development and Therapeutic Potential

Safety and Tolerability

Preclinical studies in rodents demonstrated a favorable safety window for this compound. Antiseizure efficacy was consistently observed at doses significantly lower than those causing motor impairment.[1] In rats, the ED₅₀ for effects on open-field locomotor activity was 40 mg/kg (p.o.), substantially higher than the anticonvulsant ED₅₀ values.[1] Furthermore, no impairment was noted in the Rotorod test at doses up to 100 mg/kg, and no cognitive deficits were observed in the Morris water maze test.[1] Importantly, studies showed no evidence of tolerance developing after repeated dosing.[1]

Therapeutic Potential

While primarily developed as an antiepileptic, the mechanism of reducing neuronal hyperexcitability gives this compound potential in other neurological and psychiatric disorders.

-

Epilepsy: Its potent, broad-spectrum efficacy in preclinical models suggests it could be effective for both generalized and partial seizures.[1]

-

Neuropathic Pain: The role of KCNQ channels in regulating the excitability of sensory neurons makes them attractive targets for pain.[5]

-

Amyotrophic Lateral Sclerosis (ALS): Excessive neuronal excitability is implicated in motor neuron degeneration. In preclinical ALS models, this compound was shown to prevent motor neuron death and improve neuromuscular function.[10]

-

Major Depressive Disorder (MDD): KCNQ channel modulation is being investigated as a novel therapeutic strategy for depression, with evidence suggesting openers may promote stress resilience.[11]

The development status of this compound is preclinical.[10] While it serves as a valuable tool compound, newer generation KCNQ2/3 openers with potentially improved properties are now advancing into clinical trials for conditions like ALS and epilepsy.[12][13]

Conclusion

This compound is a pioneering selective activator of the KCNQ2/Q3 potassium channel, distinguished by its novel binding site on the voltage-sensor domain. It exhibits potent in vitro activity and broad-spectrum anticonvulsant efficacy in vivo with a promising safety margin. The discovery and detailed characterization of this compound have not only validated the KCNQ2/Q3 channel as a key antiepileptic target but have also provided a critical chemical tool and structural blueprint for the ongoing development of next-generation channel modulators for a range of severe neurological disorders.

References

- 1. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small molecule activator of KCNQ2 and KCNQ4 channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Potassium Channel | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. The Potential of KCNQ Potassium Channel Openers as Novel Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zhimeng Biopharma's Next-Generation KCNQ2/3 Potassium Channel Opener Receives Clinical Trial Approval for ALS Phase 2/3 Study [prnewswire.com]

- 13. core-biopharma.com [core-biopharma.com]

Unveiling the Anticonvulsant Potential of ICA-27243: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICA-27243, a potent and selective activator of the KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels, has emerged as a significant compound of interest in the field of anticonvulsant drug discovery. These channels are critical regulators of neuronal excitability, and their activation represents a key therapeutic strategy for epilepsy. This technical guide provides a comprehensive overview of the anticonvulsant properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its efficacy and mode of action.

Introduction

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic agents with distinct mechanisms of action. The neuronal M-current, predominantly mediated by the heteromeric assembly of KCNQ2 and KCNQ3 potassium channel subunits, plays a crucial role in stabilizing the membrane potential and controlling neuronal firing rates.[1] Consequently, openers of these channels are a promising class of anticonvulsants. This compound has been identified as a selective KCNQ2/Q3 channel opener, demonstrating significant anticonvulsant activity in a range of preclinical models.[1][2]

Mechanism of Action

This compound exerts its anticonvulsant effects by selectively targeting and activating KCNQ2/Q3 potassium channels.[1][2] This activation leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to reach the threshold for firing action potentials. This dampening of neuronal excitability is the fundamental basis for its anticonvulsant properties.

The mechanism involves a hyperpolarizing shift in the voltage-dependence of channel activation.[1] Specifically, at a concentration of 10 μM, this compound induces a -19 mV shift in the half-maximal activation voltage (V1/2) of KCNQ2/Q3 channels.[1] This means the channels open at more negative membrane potentials, increasing potassium efflux and thereby reducing neuronal hyperexcitability. The activity of this compound can be blocked by M-current inhibitors such as XE-991 and linopirdine.[1][2]

Unlike some other KCNQ channel openers, this compound exhibits a high degree of selectivity. It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels and shows no significant activity at a wide array of other ion channels and neurotransmitter receptors, including voltage-gated sodium channels and GABAa receptors.[1]

dot

References

Chemical structure and properties of ICA-27243

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of ICA-27243, a selective KCNQ2/Q3 potassium channel opener. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Properties

This compound, with the IUPAC name N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide, is a small molecule with a molecular weight of 268.65 g/mol and a molecular formula of C12H7ClF2N2O.[1][2] It is a white to off-white solid.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide | [Wickenden et al., 2008] |

| CAS Number | 325457-89-4 | [MedChemExpress] |

| Molecular Formula | C12H7ClF2N2O | [1][2] |

| Molecular Weight | 268.65 g/mol | [1][2] |

| SMILES | O=C(NC1=CN=C(Cl)C=C1)C2=CC(F)=C(F)C=C2 | [PubChem] |

| Solubility | Soluble in DMSO and Ethanol; Insoluble in water. | [Selleck Chemicals] |

Pharmacological Properties

This compound is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[3][4] These channels are the primary molecular correlate of the neuronal M-current, a critical regulator of neuronal excitability.

Mechanism of Action

This compound binds to a novel allosteric site on the voltage-sensor domain (VSD) of the KCNQ2/Q3 channel.[5][6] This binding facilitates the opening of the channel, leading to a hyperpolarizing shift in the voltage-dependence of channel activation.[3][4] By activating KCNQ2/Q3 channels, this compound increases potassium efflux, which hyperpolarizes the neuronal membrane potential and reduces neuronal excitability. This mechanism is distinct from other KCNQ openers like retigabine, which bind to a different site in the pore region of the channel.[5]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound on KCNQ2/Q3 channels.

Potency and Efficacy

This compound demonstrates potent activation of KCNQ2/Q3 channels in various in vitro assays.

Table 2: In Vitro Potency and Efficacy of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| ⁸⁶Rb⁺ Efflux | CHO cells expressing KCNQ2/Q3 | EC₅₀ | 0.2 µM | [3][4] |

| Whole-Cell Electrophysiology | CHO cells expressing KCNQ2/Q3 | EC₅₀ | 0.4 µM | [4] |

| Voltage-Dependence Shift (V₁/₂) | CHO cells expressing KCNQ2/Q3 | at 10 µM | -19 mV | [4] |

| General KCNQ2/Q3 Activation | - | EC₅₀ | 0.38 µM | [3] |

Selectivity

This compound exhibits selectivity for KCNQ2/Q3 channels over other KCNQ channel subtypes. It is significantly less effective at activating KCNQ4 and KCNQ3/Q5 channels.[3][4] Furthermore, it has been shown to be selective over a wide range of other neurotransmitter receptors and ion channels, including voltage-dependent sodium channels and GABA-gated chloride channels.[4]

In Vivo Efficacy

This compound has demonstrated broad-spectrum anticonvulsant activity in several rodent models of epilepsy.[7][8]

Table 3: In Vivo Anticonvulsant Activity of this compound

| Model | Species | Route | ED₅₀ / Effective Dose | Reference |

| Maximal Electroshock (MES) | Mouse | p.o. | 8.4 - 8.6 mg/kg | [7][8][9] |

| Maximal Electroshock (MES) | Rat | p.o. | 1.5 mg/kg | [7][8] |

| Pentylenetetrazole (PTZ) | Mouse | p.o. | 3.9 mg/kg | [7][8] |

| Pentylenetetrazole (PTZ) | Rat | p.o. | 2.2 mg/kg | [7][8] |

| Amygdala Kindling | Rat | p.o. | Full protection at 9 mg/kg | [7][10] |

| 6-Hz Psychomotor Seizure | Mouse | i.p. | Active at 10 mg/kg | [7][10] |

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound, based on the methods described by Wickenden et al. (2008) in Molecular Pharmacology.

⁸⁶Rb⁺ Efflux Assay

This assay measures the functional activity of KCNQ2/Q3 channels by quantifying the efflux of the potassium surrogate ion, ⁸⁶Rb⁺.

Experimental Workflow for ⁸⁶Rb⁺ Efflux Assay

Caption: A generalized workflow for the ⁸⁶Rb⁺ efflux assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human KCNQ2 and KCNQ3 are cultured in a suitable medium (e.g., Ham's F-12) supplemented with fetal bovine serum and a selection antibiotic (e.g., G418).

-

Loading: Cells are incubated with a loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake.

-

Washing: The loading buffer is removed, and cells are washed with a low-potassium buffer to remove extracellular ⁸⁶Rb⁺.

-

Stimulation: A high-potassium buffer containing varying concentrations of this compound is added to the cells to stimulate ⁸⁶Rb⁺ efflux through the activated KCNQ2/Q3 channels.

-

Measurement: The amount of ⁸⁶Rb⁺ released into the supernatant and remaining in the cells (after lysis) is quantified using a scintillation counter.

-

Data Analysis: The percentage of ⁸⁶Rb⁺ efflux is calculated for each concentration of this compound, and the data are fitted to a dose-response curve to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through KCNQ2/Q3 channels in response to this compound.

Methodology:

-

Cell Preparation: CHO cells expressing KCNQ2/Q3 are plated on coverslips for recording.

-

Recording Setup: Whole-cell recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): Typically contains NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (in mM): Typically contains potassium gluconate or KCl, MgCl₂, EGTA, HEPES, and ATP, with the pH adjusted to 7.2.

-

-

Voltage-Clamp Protocol:

-

To determine the EC₅₀, cells are held at a depolarized potential (e.g., -20 mV) to elicit a steady outward current. This compound is then applied at various concentrations, and the increase in current is measured.

-

To measure the shift in the voltage-dependence of activation, a series of depolarizing voltage steps are applied before and after the application of this compound. The resulting current-voltage relationships are then fitted with a Boltzmann function to determine the V₁/₂ of activation.

-

-

Data Analysis: The concentration-response data are fitted to a logistic equation to calculate the EC₅₀. The shift in the V₁/₂ of activation is calculated by subtracting the V₁/₂ in the absence of the compound from the V₁/₂ in the presence of this compound.

Conclusion

This compound is a valuable research tool for studying the physiological and pathophysiological roles of KCNQ2/Q3 channels. Its potency, selectivity, and in vivo efficacy make it a significant compound in the field of neuroscience and anticonvulsant drug discovery. This guide provides a foundational understanding of its chemical and pharmacological properties to aid in future research and development endeavors.

References

- 1. GSRS [precision.fda.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | Potassium Channel | TargetMol [targetmol.com]

- 10. BioKB - Publication [biokb.lcsb.uni.lu]

Methodological & Application

Application Notes and Protocols for ICA-27243 In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-27243 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability, and their activation leads to membrane hyperpolarization, which can dampen excessive neuronal firing.[3][4] This property makes KCNQ2/Q3 channels an attractive therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[3][4]

This compound distinguishes itself from other KCNQ channel openers by its selectivity for the KCNQ2/Q3 heteromeric channels.[3][4] Its binding site is located within the S1-S4 voltage-sensor domain, a novel site distinct from that of non-selective openers which typically bind to the S5-S6 pore domain.[3] These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on channel activity and cell viability.

Data Presentation

The following table summarizes the quantitative data for this compound's in vitro activity.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 | 0.38 µM | - | KCNQ2/Q3 potassium channel opening | [1][2][5] |

| EC50 | 0.2 µM | CHO cells expressing KCNQ2/Q3 | ⁸⁶Rb⁺ Efflux Assay | [1][4] |

| EC50 | 0.4 µM | CHO cells expressing KCNQ2/Q3 | Whole-Cell Current Assay | [1][4] |

| V₁/₂ Shift | -19 mV | CHO cells expressing KCNQ2/Q3 | Whole-Cell Electrophysiology (at 10 µM) | [1][4] |

Signaling Pathway

This compound selectively binds to and opens KCNQ2/Q3 channels, leading to an efflux of potassium ions (K⁺) from the neuron. This increased potassium conductance hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.

Experimental Workflow

A typical in vitro experimental workflow to characterize the effects of this compound is outlined below. This workflow begins with basic cell culture and viability assessment, followed by functional assays to determine the compound's effect on KCNQ2/Q3 channel activity.

Experimental Protocols

Cell Culture

a. CHO-K1 Cells Stably Expressing KCNQ2/Q3 Channels

-

Growth Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a 1:5 to 1:10 dilution.

b. SH-SY5Y Neuroblastoma Cells (Endogenously Expressing KCNQ2/Q3)

-

Growth Medium: A 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham's F12 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells at 80-90% confluency. These cells adhere lightly and can sometimes be detached by gentle tapping of the flask. If necessary, use a mild dissociation reagent.

Cell Viability Assay (MTT Assay)

This assay is performed to determine the cytotoxicity of this compound and to establish a non-toxic concentration range for functional assays.

-

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 24-48 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

⁸⁶Rb⁺ Efflux Assay

This assay provides a functional measure of KCNQ2/Q3 channel activity by tracking the efflux of the potassium surrogate, ⁸⁶Rb⁺.

-

Materials:

-

Cells expressing KCNQ2/Q3 channels (e.g., CHO-K1)

-

96-well plates

-

Loading Buffer: Culture medium containing 1-2 µCi/mL ⁸⁶Rb⁺.

-

Wash Buffer: A low-potassium buffer (e.g., HEPES-buffered saline).

-

Stimulation Buffer: Wash buffer containing various concentrations of this compound.

-

Lysis Buffer: 2% SDS solution.

-

Scintillation counter.

-

-

Protocol:

-

Seed cells in a 96-well plate and grow to confluency.

-

Aspirate the medium and add 100 µL of Loading Buffer to each well.

-

Incubate for 2-4 hours at 37°C to allow for ⁸⁶Rb⁺ uptake.

-

Aspirate the Loading Buffer and wash the cells 3-4 times with 200 µL of Wash Buffer to remove extracellular ⁸⁶Rb⁺.

-

Add 100 µL of Stimulation Buffer with the desired concentrations of this compound to the wells.

-

Incubate for 10-20 minutes at room temperature to allow for channel opening and ⁸⁶Rb⁺ efflux.

-

Transfer the supernatant (containing the effluxed ⁸⁶Rb⁺) to a scintillation vial or a separate 96-well plate for counting.

-

Add 100 µL of Lysis Buffer to the cells to release the remaining intracellular ⁸⁶Rb⁺.

-

Transfer the lysate to a separate scintillation vial or plate.

-

Measure the radioactivity in both the supernatant and the lysate using a scintillation counter.

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration and determine the EC₅₀ value.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through the KCNQ2/Q3 channels in response to this compound.

-

Materials:

-

Cells expressing KCNQ2/Q3 channels.

-

Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

-

Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

-

-

Protocol:

-

Plate cells on glass coverslips suitable for electrophysiology.

-

Pull patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit KCNQ currents.

-

Perfuse the cell with the extracellular solution containing various concentrations of this compound.

-

Repeat the voltage-step protocol in the presence of the compound to measure the change in current amplitude.

-

To determine the shift in the voltage-dependence of activation, normalize the tail currents at a fixed voltage (e.g., -60 mV) following the activating voltage steps, plot them against the pre-pulse potential, and fit with a Boltzmann function to determine the V₁/₂ of activation.

-

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. MTT (Assay protocol [protocols.io]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for ICA-27243 in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ICA-27243, a potent and selective KCNQ2/Q3 potassium channel opener, in patch clamp electrophysiology experiments. Detailed protocols, quantitative data summaries, and workflow diagrams are included to facilitate the study of M-currents and neuronal excitability.

Introduction

This compound is a small molecule that selectively activates heteromeric KCNQ2/Q3 potassium channels, which are the primary molecular correlates of the neuronal M-current.[1][2] The M-current is a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[3][4] By potentiating the M-current, this compound causes membrane hyperpolarization and a dampening of neuronal firing, making it a valuable tool for studying neuronal function and a potential therapeutic agent for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][5][6]

This compound exerts its effects by binding to a novel site within the S1-S4 voltage-sensor domain (VSD) of the KCNQ2/Q3 channel.[2][7] This is distinct from other KCNQ channel openers like retigabine, which bind to the pore domain.[7] The binding of this compound facilitates channel opening, resulting in a hyperpolarizing shift in the voltage-dependence of activation.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity from in vitro studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Channel Subtype | EC50 (µM) | Reference |

| ⁸⁶Rb⁺ Efflux | CHO | KCNQ2/Q3 | 0.2 | [1][5] |

| Whole-Cell Current | CHO | KCNQ2/Q3 | 0.4 | [1][5] |

| ⁸⁶Rb⁺ Efflux | CHO | KCNQ4 | 7.1 | [8] |

| Whole-Cell Current | SH-SY5Y | Endogenous M-current | Not specified | [1][5] |

Table 2: Electrophysiological Effects of this compound on KCNQ2/Q3 Channels

| Parameter | Concentration (µM) | Effect | Reference |

| Voltage of half-maximal activation (V₁/₂) shift | 10 | -19 mV | [1][5] |

| Membrane Potential | Not specified | Hyperpolarization | [1][5] |

Signaling Pathway and Mechanism of Action

The activation of KCNQ2/Q3 channels by this compound leads to an increase in potassium efflux, which hyperpolarizes the neuronal membrane potential. This hyperpolarization moves the membrane potential further away from the threshold for action potential firing, thereby reducing neuronal excitability.

Caption: Mechanism of this compound action on neuronal excitability.

Experimental Protocols

This section provides detailed protocols for investigating the effects of this compound using whole-cell patch clamp electrophysiology.

Cell Preparation

Experiments can be performed on a variety of preparations, including:

-

Cell lines stably expressing KCNQ2/Q3 channels: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used.

-

Neuronal cell lines with endogenous M-current: SH-SY5Y human neuroblastoma cells are a suitable model.[1][5]

-

Primary neurons: Cultured hippocampal or cortical neurons, or acute brain slices.

Solutions

Internal (Pipette) Solution (in mM):

-

K-Gluconate: 140

-

KCl: 10

-

HEPES: 10

-

EGTA: 1

-

Mg-ATP: 4

-

Na₂-GTP: 0.3

-

Adjust pH to 7.3 with KOH

-

Adjust osmolarity to ~290 mOsm

External (Bath) Solution (in mM):

-

NaCl: 140

-

KCl: 2.5

-

CaCl₂: 2

-

MgCl₂: 1

-

HEPES: 10

-

Glucose: 10

-

Adjust pH to 7.4 with NaOH

-

Adjust osmolarity to ~310 mOsm

This compound Stock Solution:

-

Prepare a 10 mM stock solution in DMSO.

-

Store at -20°C.

-

On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Whole-Cell Voltage-Clamp Protocol

This protocol is designed to measure the effect of this compound on KCNQ2/Q3 channel currents.

-

Establish a whole-cell recording configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit KCNQ2/Q3 currents.

-

Record baseline currents in the external solution (vehicle control).

-

Perfuse the cell with the external solution containing this compound at the desired concentration.

-

Repeat the voltage-step protocol to record currents in the presence of the compound.

-

To determine the voltage-dependence of activation, measure the tail currents at a hyperpolarized potential (e.g., -60 mV) following the depolarizing steps. Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to determine the V₁/₂.

-

To generate a concentration-response curve, apply increasing concentrations of this compound and measure the potentiation of the current at a specific voltage (e.g., -40 mV).

Whole-Cell Current-Clamp Protocol

This protocol is used to assess the impact of this compound on the cell's membrane potential and firing properties.

-

Establish a whole-cell recording configuration.

-

Record the resting membrane potential.

-

Inject a series of depolarizing current steps to elicit action potentials.

-

Record baseline firing frequency and membrane potential.

-

Perfuse the cell with the external solution containing this compound.

-

Repeat the current-step protocol and record the changes in resting membrane potential and firing frequency. A hyperpolarization of the membrane potential and a decrease in firing frequency are expected.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing this compound using patch clamp electrophysiology.

Caption: Experimental workflow for patch clamp analysis of this compound.

Troubleshooting and Considerations

-

Solubility: Ensure this compound is fully dissolved in the external solution. Sonication may be helpful.

-

Stability: Use freshly prepared dilutions of this compound for each experiment.

-

Specificity: To confirm the effects are mediated by KCNQ channels, the M-current blocker XE991 (10 µM) can be co-applied with this compound. XE991 should prevent the effects of this compound.[1][5]

-

Cell Health: Monitor the health of the cells throughout the recording. A stable gigaohm seal and low leak current are indicative of a healthy cell.

-

Voltage Control: Ensure adequate voltage clamp control, especially when recording large currents. Monitor the series resistance and compensate for it.

References

- 1. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Preparing Stock Solutions of ICA-27243 in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the preparation of stock solutions of ICA-27243, a selective and potent opener of KCNQ2/Q3 potassium channels.[1][2] The protocols outlined below are intended for research purposes to ensure accurate and reproducible experimental results. This guide includes information on the physicochemical properties of this compound, its solubility in Dimethyl Sulfoxide (DMSO), step-by-step instructions for stock solution preparation, and recommendations for storage. Additionally, we present the signaling pathway of KCNQ2/Q3 channels and a workflow for the preparation of this compound stock solutions.

Introduction to this compound

This compound is a small molecule activator of the heteromeric KCNQ2/Q3 (Kv7.2/7.3) potassium channels, which are the molecular correlate of the neuronal M-current.[3] The M-current plays a crucial role in regulating neuronal excitability; its activation leads to hyperpolarization of the cell membrane, thereby reducing neuronal firing.[3][4] Due to its selective action, this compound is a valuable tool for studying the physiological roles of KCNQ2/Q3 channels and for investigating their potential as therapeutic targets for neurological disorders such as epilepsy.[3]

Physicochemical and Pharmacological Properties of this compound

A comprehensive understanding of the properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₇ClF₂N₂O | [2][5] |

| Molecular Weight | 268.65 g/mol | [2][5] |

| CAS Number | 325457-89-4 | [2][5] |

| Appearance | Powder | [1][5] |

| Mechanism of Action | Selective KCNQ2/Q3 potassium channel opener | [1] |

| EC₅₀ (KCNQ2/Q3) | 0.38 µM | [1][2] |

| EC₅₀ (⁸⁶Rb⁺ efflux) | 0.2 µM | [3][5] |

| EC₅₀ (whole-cell currents) | 0.4 µM | [3] |

Solubility of this compound in DMSO

Dimethyl Sulfoxide (DMSO) is a commonly used solvent for dissolving a wide range of organic compounds for in vitro and in vivo studies.[6] It is crucial to use high-purity, anhydrous (or newly opened) DMSO to ensure maximum solubility, as DMSO is hygroscopic and absorbed moisture can reduce its solvating power.[1][5]

| Solubility in DMSO | Concentration (mg/mL) | Concentration (mM) | Notes |

| High | 250 | 930.58 | Ultrasonic assistance may be required.[1] |

| High | 247 | 919.41 | Sonication is recommended.[2] |

| Moderate | 54 | 201.0 | Use fresh DMSO.[5] |

| Low | ≥ 2.08 | ≥ 7.74 | Clear solution.[1] |

Signaling Pathway of KCNQ2/Q3 Channels

The KCNQ2 and KCNQ3 genes encode for voltage-gated potassium channel subunits that co-assemble to form heterotetrameric channels.[4][7] These channels are predominantly expressed in the nervous system and are responsible for the M-current, a sub-threshold potassium current that stabilizes the membrane potential and controls neuronal excitability.[4] Mutations that reduce the function of KCNQ2/Q3 channels can lead to neuronal hyperexcitability and conditions like benign familial neonatal convulsions.[8] this compound acts as an opener of these channels, promoting potassium efflux and hyperpolarizing the neuron, thus reducing its firing rate.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various assays.

Materials:

-

This compound powder (MW: 268.65 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

(Optional) Sonicator water bath

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 268.65 g/mol x 1000 mg/g = 2.6865 mg

-

-

-

Weigh this compound:

-

Carefully weigh out approximately 2.69 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.

-

-

Add DMSO:

-

Based on the actual weight of this compound, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

-

Volume (mL) = [Mass (mg) / 268.65 ( g/mol )] / 10 (mmol/L)

-

-

Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolve the compound:

-

Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

-

-

Aliquot and Store:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

-

Stock Solution Preparation Table (for different volumes):

| Desired Stock Concentration | Mass of this compound for 1 mL | Mass of this compound for 5 mL | Mass of this compound for 10 mL |

| 1 mM | 0.269 mg | 1.343 mg | 2.687 mg |

| 5 mM | 1.343 mg | 6.716 mg | 13.433 mg |

| 10 mM | 2.687 mg | 13.433 mg | 26.865 mg |

| 50 mM | 13.433 mg | 67.163 mg | 134.325 mg |

| 100 mM | 26.865 mg | 134.325 mg | 268.650 mg |

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock solutions.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

-

Work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

Conclusion

Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible data in research settings. By following the detailed protocols and guidelines presented in this document, researchers can confidently prepare and utilize this compound for their investigations into the function of KCNQ2/Q3 channels and their role in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Potassium Channel | TargetMol [targetmol.com]

- 3. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

- 7. rikee.org [rikee.org]

- 8. Contribution of KCNQ2 and KCNQ3 to the medium and slow afterhyperpolarization currents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of ICA-27243 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-27243 is a potent and selective opener of the KCNQ2/Q3 (Kv7.2/Kv7.3) voltage-gated potassium channels.[1][2] These channels are crucial for regulating neuronal excitability, and their activation leads to hyperpolarization of the neuronal membrane, thus reducing the likelihood of action potential firing.[1][2] This mechanism of action makes this compound a compound of significant interest for treating disorders characterized by neuronal hyperexcitability, such as epilepsy.[3][4][5] Preclinical studies in rodent models have demonstrated its efficacy as an anticonvulsant.[4][6]

This document provides detailed application notes and protocols for the in vivo administration of this compound in various rodent models of seizures. It includes a summary of its efficacy, selectivity, and safety profile, as well as step-by-step experimental procedures.

Mechanism of Action

This compound selectively binds to a novel site on the voltage-sensor domain (VSD) of KCNQ2/Q3 channels, distinct from the binding site of non-selective KCNQ openers.[3][5] This interaction facilitates the opening of the channel, leading to an efflux of potassium ions (K+) from the neuron. The resulting hyperpolarization of the cell membrane makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby dampening neuronal excitability.[1][2]

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro selectivity and in vivo anticonvulsant efficacy of this compound.

Table 1: In Vitro Selectivity of this compound

| Channel Subtype | Assay | EC₅₀ (µM) | Reference |

| KCNQ2/Q3 | ⁸⁶Rb⁺ Efflux | 0.20 | [2][7][8] |

| KCNQ2/Q3 | Whole-Cell Current | 0.40 | [1][2] |

| KCNQ4 | ⁸⁶Rb⁺ Efflux | 7.1 | [7][8] |

| KCNQ3/Q5 | ⁸⁶Rb⁺ Efflux | >100 | [7][8] |

Table 2: In Vivo Anticonvulsant Efficacy of this compound

| Animal Model | Species | Administration | ED₅₀ (mg/kg) | Reference |

| Maximal Electroshock (MES) | Mouse (CD-1) | Oral (p.o.) | 8.6 | [4][6] |

| Maximal Electroshock (MES) | Rat (Wistar) | Oral (p.o.) | 1.5 | [4][9] |

| Pentylenetetrazole (PTZ) | Mouse (CD-1) | Oral (p.o.) | 3.9 | [4][9] |

| Pentylenetetrazole (PTZ) | Rat (Sprague-Dawley) | Oral (p.o.) | 2.2 | [4][9] |

| 6-Hz Psychomotor Seizure | Mouse | Intraperitoneal (i.p.) | Active at 10 | [4][6] |

| Amygdala Kindling | Rat | Oral (p.o.) | Full protection at 9 | [4][6] |

Table 3: Safety and Tolerability Profile of this compound in Rats

| Assessment | Administration | Effect | Dose (mg/kg) | Reference |

| Open-Field Locomotor Activity | Oral (p.o.) | ED₅₀ | 40 | [4] |

| Rotorod Performance | Oral (p.o.) | No Effect | Up to 100 | [4] |

| Cognition (Morris Water Maze) | Oral (p.o.) | No Impairment | 10 and 30 | [4] |

Experimental Protocols

The following are detailed protocols for key in vivo experiments involving the administration of this compound in rodent models.

Protocol 1: Maximal Electroshock (MES)-Induced Seizure Model

Objective: To assess the ability of this compound to prevent the tonic hind-limb extension phase of a maximal electroshock-induced seizure.

Materials:

-

Male CD-1 mice or Wistar rats

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

-

Oral gavage needles

-

Electroshock device with corneal electrodes

-

Electrolyte solution (e.g., 0.9% saline) for electrodes

Procedure:

-

Animal Acclimation: Acclimate animals to the housing facility for at least 3-5 days before the experiment.

-

Compound Preparation: Prepare a suspension of this compound in the chosen vehicle. Sonication may be required to ensure a uniform suspension. Prepare multiple concentrations to determine a dose-response curve.

-

Dosing:

-

Randomly assign animals to treatment groups (vehicle control and various doses of this compound).

-

Administer the compound or vehicle orally (p.o.) using a gavage needle. The volume is typically 1 ml/kg for rats and 10 ml/kg for mice.[10]

-

Allow for a pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed.

-

-

Seizure Induction:

-

Apply a drop of electrolyte solution to the corneal electrodes.

-

Gently place the electrodes on the corneas of the animal.

-

Deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).

-

-

Observation:

-

Immediately after the stimulus, observe the animal for the presence or absence of a tonic hind-limb extension seizure.

-

The endpoint is the latency to the seizure or the percentage of animals protected from the seizure in each group.[9]

-

-

Data Analysis: Calculate the ED₅₀, the dose at which 50% of the animals are protected from the tonic hind-limb extension.

Figure 2: Workflow for the MES-induced seizure model.

Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To evaluate the efficacy of this compound against clonic seizures induced by the chemical convulsant pentylenetetrazole (PTZ).

Materials:

-

Male CD-1 mice or Sprague-Dawley rats

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg for mice, 35 mg/kg for rats, dissolved in saline)

-

Oral gavage needles

-

Syringes for subcutaneous injection

-

Observation chambers

-

Stopwatches

Procedure:

-

Animal Acclimation and Compound Preparation: Follow steps 1 and 2 from Protocol 1.

-

Dosing (this compound):

-

Randomly assign animals to treatment groups.

-

Administer this compound or vehicle orally (p.o.).

-

Allow for a pre-treatment period (e.g., 30-60 minutes).

-

-

Seizure Induction:

-

Administer a convulsant dose of PTZ via subcutaneous (s.c.) injection.

-

-

Observation:

-

Immediately place the animal in an individual observation chamber.

-

Record the latency to the first sign of a clonic seizure (e.g., facial clonus, limb clonus) or the onset of generalized clonic-tonic seizures.

-

Observe for a set period (e.g., 30 minutes).

-

-

Data Analysis: Compare the latency to seizure onset between the vehicle and this compound-treated groups. Calculate the ED₅₀ based on the dose that significantly increases the seizure latency.[9]

Figure 3: Workflow for the PTZ-induced seizure model.

Conclusion

This compound is a valuable research tool for investigating the role of KCNQ2/Q3 channels in neuronal excitability. The protocols outlined above provide a framework for conducting in vivo studies to assess its anticonvulsant properties in established rodent models. The compound's oral bioavailability and broad-spectrum efficacy in these models, coupled with a favorable safety margin, underscore its potential as a therapeutic agent for epilepsy.[4] Researchers should adhere to appropriate animal welfare guidelines and institutional protocols when conducting these experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo profile of this compound [N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide], a potent and selective KCNQ2/Q3 (Kv7.2/Kv7.3) activator in rodent anticonvulsant models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Rubidium Efflux Assay Using ICA-27243

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KCNQ (Kv7) family of voltage-gated potassium channels, particularly the heteromeric KCNQ2/Q3 channels, are crucial regulators of neuronal excitability.[1] These channels are responsible for the M-current, a sub-threshold potassium current that stabilizes the membrane potential and controls neuronal firing rates.[2] Dysfunctional KCNQ2/Q3 channels have been implicated in neurological disorders such as epilepsy, making them a key target for therapeutic intervention.[3]

ICA-27243 is a potent and selective opener of KCNQ2/Q3 channels.[3][4] It enhances channel activity by binding to a novel site within the voltage-sensor domain (VSD) of the channel, specifically in the S1-S4 region.[5] This binding facilitates a hyperpolarizing shift in the voltage-dependence of channel activation, leading to increased potassium efflux and neuronal hyperpolarization.[3][4]

The rubidium (Rb⁺) efflux assay is a robust, medium-throughput functional assay used to screen and characterize compounds that modulate potassium channel activity.[6][7] In this assay, cells expressing the target potassium channel are loaded with non-radioactive Rb⁺, which serves as a surrogate for K⁺.[6] Activation of the potassium channels leads to the efflux of Rb⁺ from the cells, which can be quantified using atomic absorption spectroscopy (AAS).[6][8] This method provides a direct measure of ion channel function and is a valuable tool for identifying and characterizing novel potassium channel modulators like this compound.[9]

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's activity on KCNQ2/Q3 channels as determined by rubidium efflux and electrophysiological assays.

| Compound | Assay Type | Cell Line | Target | Parameter | Value | Reference |

| This compound | Rubidium (⁸⁶Rb⁺) Efflux | CHO cells expressing KCNQ2/Q3 | KCNQ2/Q3 | EC₅₀ | 0.2 µM | [3][4] |

| This compound | Whole-cell Electrophysiology | CHO cells expressing KCNQ2/Q3 | KCNQ2/Q3 | EC₅₀ | 0.4 µM | [3][4] |

| This compound | Whole-cell Electrophysiology | CHO cells expressing KCNQ2/Q3 | KCNQ2/Q3 | V₁/₂ shift at 10 µM | -19 mV | [3][4] |

| This compound | General KCNQ2/Q3 Opener | Not Applicable | KCNQ2/Q3 | EC₅₀ | 0.38 µM | [4] |

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator of the KCNQ2/Q3 channel. Its binding to the voltage-sensor domain facilitates the opening of the channel pore in response to membrane depolarization, leading to an efflux of potassium ions. This hyperpolarizes the cell membrane, making it less excitable and reducing the likelihood of action potential firing.

Caption: Mechanism of this compound action on KCNQ2/Q3 channels.

Experimental Protocols

Materials and Reagents

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing rat KCNQ2 and KCNQ3 subunits.

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418).

-

Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.

-

Rubidium Loading Buffer (RLB): 150 mM NaCl, 5.4 mM RbCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5.5 mM Glucose, 25 mM HEPES, pH 7.4.

-

Wash Buffer (WB): 150 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5.5 mM Glucose, 25 mM HEPES, pH 7.4.

-

Stimulation Buffer (SB): 100 mM NaCl, 50 mM KCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5.5 mM Glucose, 25 mM HEPES, pH 7.4.

-

This compound Stock Solution: 10 mM in DMSO.

-

Lysis Buffer: 0.1% Triton X-100 in deionized water.

Experimental Workflow

The following diagram outlines the key steps in the rubidium efflux assay.

Caption: Workflow for the Rubidium Efflux Assay.

Detailed Protocol

-

Cell Seeding and Culture:

-

Trypsinize and count CHO-KCNQ2/Q3 cells.

-

Seed the cells into a 96-well cell culture plate at a density of 50,000 to 100,000 cells per well.

-

Incubate at 37°C in a 5% CO₂ incubator for 24-48 hours to allow for cell adherence and formation of a confluent monolayer.

-

-

Rubidium Loading:

-

Aspirate the culture medium from each well.

-

Wash the cell monolayer once with 200 µL of PBS.

-

Aspirate the PBS and add 100 µL of Rubidium Loading Buffer (RLB) to each well.

-

Incubate the plate at 37°C for 2-4 hours.

-

-

Washing:

-

Aspirate the RLB.

-

Wash the cells three times with 200 µL of Wash Buffer (WB) per well to remove extracellular rubidium.

-

-

Compound Incubation:

-

Prepare serial dilutions of this compound in WB. The final DMSO concentration should be kept below 0.5%.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO in WB) and positive control wells.

-

Incubate the plate at room temperature for 10-15 minutes.

-

-

Channel Stimulation and Efflux:

-

Add 100 µL of Stimulation Buffer (SB) to each well to depolarize the cell membrane and activate the KCNQ2/Q3 channels.

-

Incubate at room temperature for 10-20 minutes to allow for rubidium efflux.

-

-

Sample Collection:

-

Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate. This sample contains the effluxed rubidium.

-

Aspirate the remaining solution from the cell plate.

-

Add 200 µL of Lysis Buffer to each well of the cell plate and incubate for at least 30 minutes at room temperature to ensure complete cell lysis. This sample contains the intracellular rubidium.

-

-

Rubidium Quantification:

-

Determine the rubidium concentration in both the supernatant and lysate samples using an atomic absorption spectrometer at a wavelength of 780 nm.

-

Generate a standard curve using known concentrations of RbCl to accurately quantify the rubidium in the experimental samples.

-

-

Data Analysis:

-

Calculate the percentage of rubidium efflux for each well using the following formula:

% Rb⁺ Efflux = [Rb⁺ in Supernatant / (Rb⁺ in Supernatant + Rb⁺ in Lysate)] x 100

-

Plot the % Rb⁺ Efflux against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound.

-

Conclusion

The rubidium efflux assay is a reliable and efficient method for studying the functional activity of KCNQ2/Q3 channels and for characterizing the pharmacological properties of modulators like this compound. The detailed protocol provided herein offers a comprehensive guide for researchers to implement this assay in their drug discovery and development workflows. The quantitative data and mechanistic insights into this compound's action underscore its potential as a selective tool for investigating KCNQ2/Q3 channel function and as a lead compound for the development of novel therapeutics for neurological disorders.

References

- 1. A medium-throughput functional assay of KCNQ2 potassium channels using rubidium efflux and atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three Mechanisms Underlie KCNQ2/3 Heteromeric Potassium M-Channel Potentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(6-chloro-pyridin-3-yl)-3,4-difluoro-benzamide (this compound): a novel, selective KCNQ2/Q3 potassium channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The KCNQ2/3 selective channel opener this compound binds to a novel voltage-sensor domain site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. acseusa.org [acseusa.org]

- 8. aurorabiomed.com [aurorabiomed.com]

- 9. Validation of an atomic absorption rubidium ion efflux assay for KCNQ/M-channels using the ion Channel Reader 8000 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring the Effects of ICA-27243 on M-Current

For Researchers, Scientists, and Drug Development Professionals

Introduction

ICA-27243 is a potent and selective opener of KCNQ2/Q3 (Kv7.2/Kv7.3) potassium channels.[1][2][3] These channels are the primary molecular components of the neuronal M-current, a subthreshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability.[2] Dysregulation of the M-current is implicated in various neurological disorders, including epilepsy. This compound enhances M-current activity by binding to a novel site on the voltage-sensor domain (S1-S4) of the KCNQ2/Q3 channel complex, causing a hyperpolarizing shift in the voltage-dependence of channel activation.[4] This leads to increased potassium efflux and neuronal hyperpolarization, thereby reducing neuronal firing.

These application notes provide detailed protocols for measuring the effects of this compound on the M-current using two common experimental paradigms: whole-cell patch-clamp electrophysiology and rubidium (Rb⁺) efflux assays.

Data Presentation

The following tables summarize the quantitative effects of this compound on KCNQ2/Q3 channels, the molecular correlate of the M-current.

Table 1: Potency of this compound on KCNQ2/Q3 Channels

| Assay Type | Cell Line | Parameter | Value |

| Whole-Cell Electrophysiology | CHO cells expressing KCNQ2/Q3 | EC₅₀ | 0.4 µM[1][2] |

| ⁸⁶Rb⁺ Efflux Assay | CHO cells expressing KCNQ2/Q3 | EC₅₀ | 0.2 µM[1][2] |

| Unknown | Not Specified | EC₅₀ | 0.38 µM[1][3] |

Table 2: Biophysical Effects of this compound on KCNQ2/Q3 Channels

| Parameter | Condition | Effect |

| Voltage-dependence of activation (V₁/₂) | 10 µM this compound | -19 mV hyperpolarizing shift[1][2] |

| Membrane Potential | SH-SY5Y neuroblastoma cells | Hyperpolarization[1][2] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound modulates the M-current.

Caption: Mechanism of this compound action on the M-current.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of M-currents in a heterologous expression system (CHO cells) or a human neuroblastoma cell line with native M-current (SH-SY5Y).

1. Cell Culture and Preparation

-

CHO-K1 Cells Stably Expressing KCNQ2/Q3:

-

Culture cells in F-12 nutrient mixture medium supplemented with 10% FBS, penicillin (50 units/mL), and streptomycin (B1217042) (50 µg/mL) at 37°C in 5% CO₂.

-

For experiments, plate cells on glass coverslips and allow them to reach 50-70% confluency.

-

-

SH-SY5Y Cells:

-

Culture undifferentiated SH-SY5Y cells in a 1:1 mixture of MEM and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-